(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone (CLP257) is a small molecule that has gained significant attention in scientific research for its potential role in enhancing the function of the K+-Cl- cotransporter KCC2 []. This protein plays a crucial role in maintaining intracellular chloride homeostasis, which is essential for the proper functioning of the nervous system.
CLP257 was developed as part of a research initiative to explore chloride extrusion enhancers as novel therapeutics for neurological diseases, particularly those associated with impaired GABAergic signaling due to dysfunctional chloride transporters such as the potassium-chloride cotransporter 2 (KCC2) . Its classification falls under small molecule pharmacological agents targeting ion transport mechanisms in the central nervous system.
The synthesis of CLP257 involves a multi-step organic synthesis process, although specific synthetic pathways are not extensively detailed in the literature. The compound was derived from a lead optimization campaign that focused on improving the potency and stability of earlier compounds, notably CL-058 . The synthesis likely includes standard organic reactions such as coupling reactions, functional group modifications, and purification techniques to achieve the desired chemical structure.
While the precise molecular structure of CLP257 is not provided in the search results, it is characterized by specific functional groups that contribute to its activity as a chloride extrusion enhancer. The compound's efficacy is partly attributed to its ability to interact with KCC2 and modulate its activity, leading to enhanced chloride transport out of neurons .
CLP257 primarily functions by enhancing the activity of KCC2, which extrudes chloride ions from neurons. This action is critical for restoring the chloride gradient necessary for proper GABAergic signaling. In experimental setups, CLP257 has been shown to significantly reduce intracellular chloride levels, thereby influencing the reversal potential for GABA A receptor-mediated currents . The compound's effects have been measured using voltage-clamp recordings and fluorescence-based assays to assess changes in intracellular chloride concentration.
The mechanism of action of CLP257 involves enhancing KCC2-mediated chloride extrusion. By increasing the efficiency of this transporter, CLP257 helps restore normal chloride homeostasis in neurons that have been compromised due to various conditions such as injury or disease. This restoration is crucial because it allows GABA A receptor activation to produce inhibitory effects rather than excitatory ones, thus preventing hyperexcitability associated with conditions like epilepsy and neuropathic pain .
The physical properties of CLP257 include its solubility characteristics; upon dissolution, it forms a bright yellow solution, which can complicate certain fluorescence assays due to background fluorescence interference . While specific chemical properties such as melting point or boiling point are not detailed in the available literature, its stability profile indicates that it undergoes rapid metabolism leading to glucuronidation, producing inactive metabolites .
CLP257 holds promise for various scientific applications, particularly in the field of neuroscience. Its ability to enhance chloride extrusion makes it a potential therapeutic candidate for treating neurological disorders characterized by impaired GABAergic signaling, such as epilepsy and chronic pain syndromes. Research suggests that combining CLP257 with other pharmacological agents can produce synergistic effects in pain management by restoring normal inhibitory signaling pathways . Additionally, ongoing studies are exploring its utility in models of neurodevelopmental disorders where chloride homeostasis is disrupted.
The neuron-specific potassium-chloride cotransporter 2 (KCC2; SLC12A5) is the primary chloride extruder in mature neurons, maintaining low intracellular chloride concentrations ([Cl⁻]ᵢ). This electrochemical gradient is essential for γ-aminobutyric acid (GABA) and glycine receptor-mediated hyperpolarizing inhibition. KCC2 utilizes the potassium gradient generated by Na⁺/K⁺-ATPase to drive Cl⁻ efflux against its concentration gradient, thereby determining the reversal potential of GABA (EGABA). During neuronal development, a shift from high to low [Cl⁻]ᵢ occurs due to the reciprocal regulation of KCC2 and the chloride importer NKCC1 (Na⁺-K⁺-2Cl⁻ cotransporter 1). In immature neurons, NKCC1 predominates, resulting in depolarizing GABA responses critical for circuit formation and neuronal migration. As KCC2 expression increases postnatally, EGABA hyperpolarizes, establishing inhibitory neurotransmission [5] [7] [9].
Structurally, KCC2 contains 12 transmembrane domains with intracellular N- and C-termini harboring phosphorylation sites (e.g., Ser940, Thr1007) that regulate its transport activity, oligomerization, and membrane trafficking. Two splice variants exist: KCC2a (predominant neonatally) and KCC2b (dominant in adulthood). KCC2b possesses an N-terminal binding site for Ste20-related kinases (SPAK/OSR1), enhancing its regulatory complexity. Beyond chloride homeostasis, KCC2 interacts with the actin cytoskeleton via its C-terminal domain, influencing dendritic spine morphogenesis and glutamatergic synapse stability independently of its transport function [5] [9].
Table 1: Key Chloride Transporters in Neuronal Homeostasis
Transporter | Gene | Primary Function | Neuronal Expression Pattern |
---|---|---|---|
KCC2 | SLC12A5 | Cl⁻ extrusion | Neuron-specific; upregulated during maturation |
NKCC1 | SLC12A2 | Cl⁻ import | Ubiquitous (neurons, glia); high in immature neurons |
KCC3 | SLC12A6 | Volume regulation | Non-neuronal cells; low in CNS |
KCC4 | SLC12A7 | Volume regulation | Non-neuronal cells |
KCC2 downregulation or functional impairment elevates [Cl⁻]ᵢ, converting GABAergic inhibition to excitation. This pathomechanism underpins multiple neurological disorders:
Table 2: KCC2 Dysregulation in Neurological Pathologies
Disorder | KCC2 Alteration | Functional Consequence | Evidence Source |
---|---|---|---|
Epilepsy (EIMFS) | Loss-of-function mutations (e.g., R952H) | Reduced Cl⁻ extrusion; seizures | Human genetics [7] |
Neuropathic Pain | Reduced membrane expression | Depolarizing GABA; mechanical allodynia | Rodent models [1] |
Spinal Cord Injury | Transcriptional downregulation | Spasticity; impaired inhibition | Preclinical studies [2] |
Schizophrenia | Reduced cortical KCC2 mRNA | Altered E/I balance | Post-mortem analyses [7] |
Targeting KCC2 offers distinct advantages over conventional GABA-centric therapies:
However, controversy exists regarding CLP257’s mechanism. Independent studies failed to replicate KCC2 activation in HEK293 cells or hippocampal neurons and reported potentiation of GABA_A receptors as an alternative target. This underscores the need for rigorous validation of KCC2-specific effects [6] [8].
Table 3: Therapeutic Targeting Strategies for KCC2 vs. NKCC1
Parameter | KCC2-Targeted Approach | NKCC1-Targeted Approach |
---|---|---|
Target Specificity | Neuron-specific | Ubiquitous (kidney, epithelia) |
Therapeutic Goal | Restore physiological Cl⁻ extrusion | Block pathological Cl⁻ import |
Example Compound | CLP257 | Bumetanide |
Key Challenge | Controversial mechanism validation | Systemic side effects (e.g., diuresis) |
Emerging strategies focus on indirect KCC2 modulation via:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7